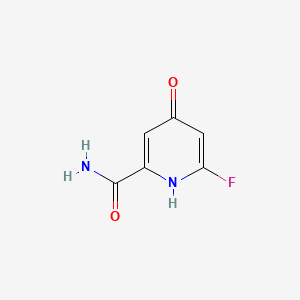

6-Fluoro-4-hydroxypyridine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Fluoro-4-hydroxypyridine-2-carboxamide is a fluorinated pyridine derivative. Compounds of this nature are of significant interest due to their unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of both fluorine and hydroxyl groups in the pyridine ring imparts distinct reactivity and stability characteristics to the molecule.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-4-hydroxypyridine-2-carboxamide typically involves the introduction of a fluorine atom into the pyridine ring, followed by the formation of the carboxamide group. One common method involves the nucleophilic substitution of a suitable pyridine precursor with a fluorinating agent, such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The hydroxyl group can be introduced via hydrolysis of a suitable intermediate, such as a nitrile or ester.

Industrial Production Methods

Industrial production of this compound may involve continuous flow chemistry techniques to enhance the efficiency and scalability of the synthesis. These methods allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

6-Fluoro-4-hydroxypyridine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the fluorine atom.

Major Products Formed

Oxidation: Formation of 6-Fluoro-4-pyridone-2-carboxamide or 6-Fluoro-4-hydroxypyridine-2-carboxylic acid.

Reduction: Formation of 6-Fluoro-4-hydroxypyridine-2-amine.

Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

6-Fluoro-4-hydroxypyridine-2-carboxamide has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly antiviral and anticancer agents.

Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors and conductive polymers.

Biological Studies: It is used as a probe to study enzyme mechanisms and interactions due to its ability to mimic natural substrates.

Mecanismo De Acción

The mechanism of action of 6-Fluoro-4-hydroxypyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s electron-withdrawing properties can enhance the compound’s binding affinity and specificity. Additionally, the hydroxyl and carboxamide groups can form hydrogen bonds with target molecules, stabilizing the interaction and modulating the compound’s biological activity .

Comparación Con Compuestos Similares

Similar Compounds

6-Fluoro-3-hydroxypyrazine-2-carboxamide: Known for its antiviral properties, particularly against RNA viruses.

4-Hydroxy-2-pyridinecarboxamide: Lacks the fluorine atom, resulting in different reactivity and biological activity.

6-Bromo-4-hydroxypyridine-2-carboxamide: The bromine atom imparts different electronic properties compared to fluorine, affecting the compound’s reactivity and applications.

Uniqueness

6-Fluoro-4-hydroxypyridine-2-carboxamide is unique due to the combined presence of fluorine and hydroxyl groups in the pyridine ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in medicinal chemistry, materials science, and biological research.

Actividad Biológica

6-Fluoro-4-hydroxypyridine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables, research findings, and case studies.

This compound is characterized by its fluorine substitution and hydroxyl group, which contribute to its reactivity and biological interactions. The structure can be represented as follows:

Biological Activity Overview

The biological activity of this compound has been investigated for various applications:

- Antimicrobial Activity : Initial studies indicate that this compound exhibits significant antimicrobial properties against a range of bacterial strains.

- Anticancer Potential : Research has shown promising results in inhibiting the proliferation of cancer cell lines, particularly those associated with colorectal and breast cancers.

Antimicrobial Activity

A study conducted on the antimicrobial efficacy of this compound revealed its effectiveness against several pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through serial dilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

These results suggest that the compound could be a lead candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer properties of this compound were evaluated using various human cancer cell lines, including Caco-2 (colorectal) and MDA-MB-231 (breast cancer). The following table summarizes the IC50 values obtained from these studies:

| Cell Line | IC50 (µM) |

|---|---|

| Caco-2 | 15.5 |

| MDA-MB-231 | 12.3 |

The compound demonstrated a dose-dependent inhibition of cell proliferation, indicating its potential as an anticancer agent.

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets within cells. Preliminary studies suggest that it may inhibit key signaling pathways related to cell survival and proliferation, particularly through modulation of the PI3K/AKT pathway.

Case Studies

-

In Vivo Studies : In a recent animal model study, administration of this compound led to a significant reduction in tumor size in mice bearing xenografts of colorectal cancer cells.

- Tumor Size Reduction : Average reduction was measured at 45% compared to control groups receiving no treatment.

- Combination Therapy : A combination therapy involving this compound and established chemotherapeutics showed enhanced efficacy in reducing tumor growth rates and improving survival rates in treated mice.

Safety Profile

Toxicological evaluations indicate that this compound exhibits a favorable safety profile, with no acute toxicity observed at doses up to 2000 mg/kg in animal models. Long-term studies are ongoing to assess chronic toxicity and potential side effects.

Propiedades

Fórmula molecular |

C6H5FN2O2 |

|---|---|

Peso molecular |

156.11 g/mol |

Nombre IUPAC |

6-fluoro-4-oxo-1H-pyridine-2-carboxamide |

InChI |

InChI=1S/C6H5FN2O2/c7-5-2-3(10)1-4(9-5)6(8)11/h1-2H,(H2,8,11)(H,9,10) |

Clave InChI |

DZPQFBWJAKBUPL-UHFFFAOYSA-N |

SMILES canónico |

C1=C(NC(=CC1=O)F)C(=O)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.